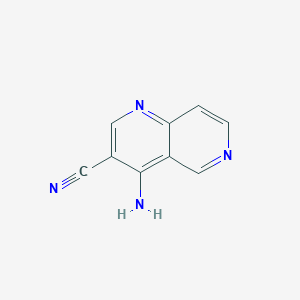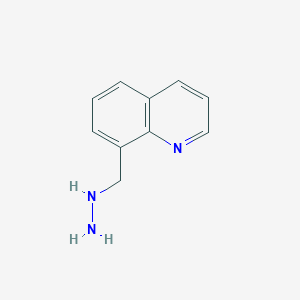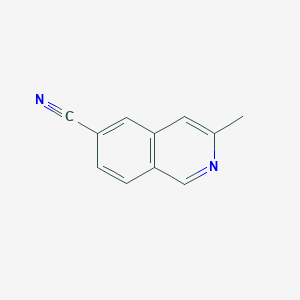
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is an organic compound belonging to the naphthyridine family This compound is characterized by the presence of a hydrazinyl group attached to the naphthyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,7-naphthyridin-2(1H)-one.
Hydrazination: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions. This step often requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: Reduction reactions can convert the hydrazinyl group into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-microbial properties.
Material Science: The compound is investigated for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence cellular pathways related to apoptosis, cell proliferation, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-1,7-naphthyridin-2(1H)-one
- 4-Hydroxy-1,7-naphthyridin-2(1H)-one
- 4-Methyl-1,7-naphthyridin-2(1H)-one
Uniqueness
4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
54920-81-9 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
4-hydrazinyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C8H8N4O/c9-12-6-3-8(13)11-7-4-10-2-1-5(6)7/h1-4H,9H2,(H2,11,12,13) |
Clave InChI |
IQKBFNZITMHVSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1C(=CC(=O)N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5-Difluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B11913507.png)



![6-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B11913523.png)

![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)




![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)

